Cas no 37577-07-4 (Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-)

Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)- structure
37577-07-4 structure
Product Name:Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-
CAS No:37577-07-4
MF:C9H13NO
MW:151.205622434616
CID:306946
PubChem ID:162265
Update Time:2025-04-19

Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-
    • (-)-Pseudo Norephedr
    • (-)-Pseudo Norephedrine
    • (1R,2R)-(?)-Norpseudoephedrine
    • L-Norpseudoephedrine
    • Prestwick0_000324
    • (1R,2R)-2-amino-1-phenylpropan-1-ol
    • (-)-threo-2-Amino-2-methyl-1-phenylethanol
    • (R-(R*,R*))-alpha-(1-Aminoethyl)benzenemethanol
    • (1R,2R)-(-)-Norpseudoephedrine, >=98.0% (NT)
    • Benzenemethanol, .alpha.-(1-aminoethyl)-, [R-(R*,R*)]-
    • 14838-15-4
    • QQ0FVC4PXS
    • l-Nor-psi-ephedrine
    • (R,R)-(-)-Norpseudoephedrine
    • SPBio_002248
    • 37577-07-4
    • beta-hydroxyamphetamine
    • SCHEMBL125333
    • CHEBI:8104
    • l-Nor-psi-ephedrin [German]
    • UNII-QQ0FVC4PXS
    • NORPSEUDOEPHEDRINE, L-
    • PDSP1_001354
    • NS00098695
    • BDBM50367603
    • PDSP2_001338
    • Benzenemethanol, alpha-((1R)-1-aminoethyl)-, (alphaR)-
    • PD017909
    • (1R,2R)-PSEUDONOREPHEDRINE
    • l-Pseudonorephedrine
    • Prestwick2_000324
    • 2-Amino-1-phenyl-1-propanol #
    • Q6456100
    • Norpseudoephedrine
    • DTXSID001045718
    • NORPSEUDOEPHEDRINE, (-)-
    • FT-0674141
    • (1R,2R)-2-amino-1-phenyl-propan-1-ol
    • CHEMBL1788114
    • phenylpropanolamine
    • Fugoa
    • [R-(R*,R*)]-.alpha.-(1-Aminoethyl)benzenemethanol
    • BENZENEMETHANOL, .ALPHA.-((1R)-1-AMINOETHYL)-, (.ALPHA.R)-
    • Prestwick1_000324
    • (-)-NORPSEUDOEPHEDRINE
    • (R*,R*)-alpha-(1-aminoethyl)benzylalcohol
    • Inchi: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1
    • InChI Key: DLNKOYKMWOXYQA-APPZFPTMSA-N
    • SMILES: O[C@H](C1C=CC=CC=1)[C@@H](C)N

Computed Properties

  • Exact Mass: 151.1
  • Monoisotopic Mass: 151.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.2A^2

Experimental Properties

  • Density: 1.071
  • Melting Point: 101-101.5 deg C
  • Boiling Point: 288.1°Cat760mmHg
  • Flash Point: 128.1°C
  • PSA: 46.25000
  • LogP: 1.76750

Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)- Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xn

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